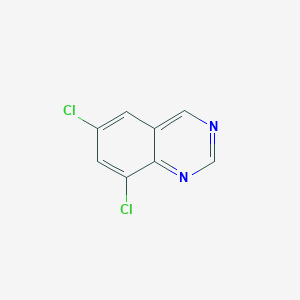
Diisopentyl tartrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(3-methylbutyl) (2R,3R)-2,3-dihydroxybutanedioate is an organic compound that belongs to the class of esters It is derived from the esterification of (2R,3R)-2,3-dihydroxybutanedioic acid with 3-methylbutanol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diisopentyl tartrate typically involves the esterification of (2R,3R)-2,3-dihydroxybutanedioic acid with 3-methylbutanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through a continuous flow process using microreactor systems. This method offers advantages such as improved efficiency, better control over reaction conditions, and reduced waste generation .
Chemical Reactions Analysis
Types of Reactions
Bis(3-methylbutyl) (2R,3R)-2,3-dihydroxybutanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂R) can be used for substitution reactions.
Major Products Formed
Oxidation: The major products are carboxylic acids.
Reduction: The major products are alcohols.
Substitution: The major products depend on the nucleophile used, resulting in various substituted esters or amides.
Scientific Research Applications
Bis(3-methylbutyl) (2R,3R)-2,3-dihydroxybutanedioate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of Diisopentyl tartrate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate for enzymatic reactions, leading to the formation of various metabolites. The pathways involved depend on the specific biological context and the enzymes present .
Comparison with Similar Compounds
Similar Compounds
- Bis(2-methylpropyl) (2R,3R)-2,3-dihydroxybutanedioate
- Bis(3-methylbutyl) (2S,3S)-2,3-dihydroxybutanedioate
- Bis(3-methylbutyl) (2R,3S)-2,3-dihydroxybutanedioate
Uniqueness
Bis(3-methylbutyl) (2R,3R)-2,3-dihydroxybutanedioate is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological molecules. The presence of the 3-methylbutyl groups also imparts distinct chemical properties, such as increased hydrophobicity and steric hindrance, which can affect its behavior in chemical reactions and biological systems .
Properties
CAS No. |
16016-41-4 |
|---|---|
Molecular Formula |
C14H26O6 |
Molecular Weight |
290.35 g/mol |
IUPAC Name |
bis(3-methylbutyl) (2R,3R)-2,3-dihydroxybutanedioate |
InChI |
InChI=1S/C14H26O6/c1-9(2)5-7-19-13(17)11(15)12(16)14(18)20-8-6-10(3)4/h9-12,15-16H,5-8H2,1-4H3/t11-,12-/m1/s1 |
InChI Key |
VOBHVQRBBHSZAZ-VXGBXAGGSA-N |
SMILES |
CC(C)CCOC(=O)C(C(C(=O)OCCC(C)C)O)O |
Isomeric SMILES |
CC(C)CCOC(=O)[C@@H]([C@H](C(=O)OCCC(C)C)O)O |
Canonical SMILES |
CC(C)CCOC(=O)C(C(C(=O)OCCC(C)C)O)O |
Key on ui other cas no. |
16016-41-4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


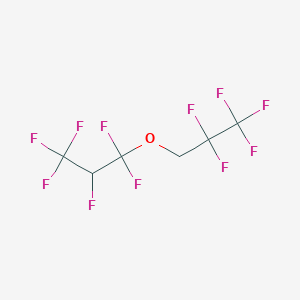
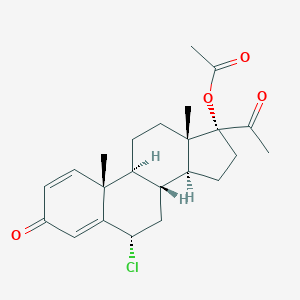
![Spiro[2.5]octan-6-one](/img/structure/B95088.png)
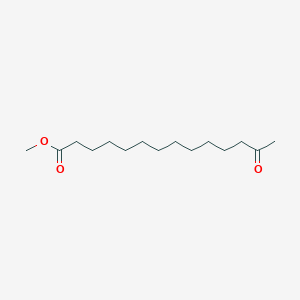
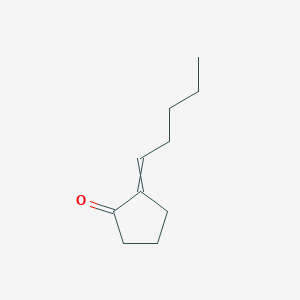
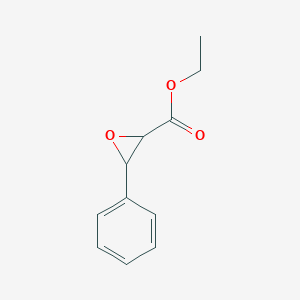
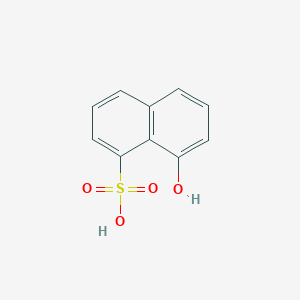
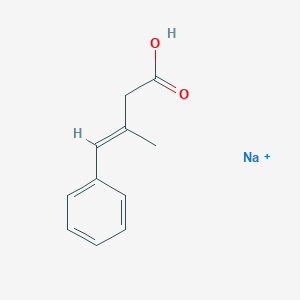
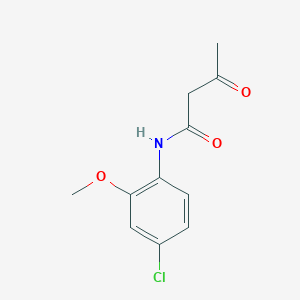
![N-[(2R,3S,4S,5S,6S)-4,5-Dihydroxy-6-methoxy-2-methyloxan-3-yl]acetamide](/img/structure/B95101.png)

